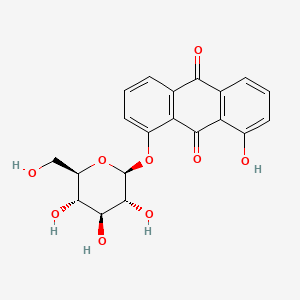
Danthron glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Danthron glucoside is a glycosylated derivative of danthron, which is an anthraquinone compound. Danthron itself is known for its presence in traditional Chinese medicine and has been studied for its various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties . The glucoside form enhances its solubility and bioavailability, making it a compound of interest in pharmaceutical and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of danthron glucoside typically involves the glycosylation of danthron. One common method is the reaction of danthron with a suitable glycosyl donor, such as a glucosyl bromide, in the presence of a catalyst like silver carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve enzymatic glycosylation, where enzymes like glucosyltransferases are used to transfer glucose moieties to danthron. This method is advantageous due to its specificity and mild reaction conditions, which help in preserving the integrity of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of this compound can yield hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the anthraquinone core, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted anthraquinone derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
Danthron glucoside exerts its effects through various molecular targets and pathways:
Activation of AMP-activated protein kinase (AMPK): This pathway is crucial for regulating lipid and glucose metabolism.
Inhibition of angiogenesis: this compound inhibits the formation of new blood vessels, which is essential for its anti-cancer properties.
Antioxidant activity: It reduces the production of reactive oxygen species and increases intracellular sulfhydryl groups, protecting cells from oxidative stress.
Comparison with Similar Compounds
Danthron glucoside can be compared with other anthraquinone derivatives such as:
Emodin: Another anthraquinone with similar anti-inflammatory and anti-cancer properties but differs in its solubility and bioavailability.
Aloe-emodin: Known for its laxative effects and anti-cancer properties, but with different molecular targets.
Chrysophanol: Exhibits anti-inflammatory and antioxidant activities but has a different mechanism of action.
Uniqueness: this compound stands out due to its enhanced solubility and bioavailability, making it more effective in various biological applications compared to its non-glycosylated counterparts .
Properties
CAS No. |
53797-18-5 |
|---|---|
Molecular Formula |
C20H18O9 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-hydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H18O9/c21-7-12-16(24)18(26)19(27)20(29-12)28-11-6-2-4-9-14(11)17(25)13-8(15(9)23)3-1-5-10(13)22/h1-6,12,16,18-22,24,26-27H,7H2/t12-,16-,18+,19-,20-/m1/s1 |
InChI Key |
BPQAUXWAEPYEJM-BNCZOOBYSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


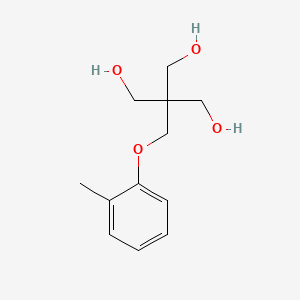
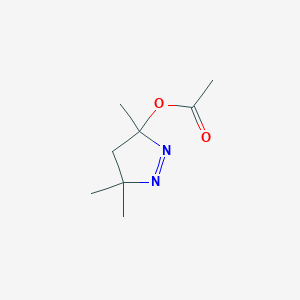
![7-(Bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13947608.png)
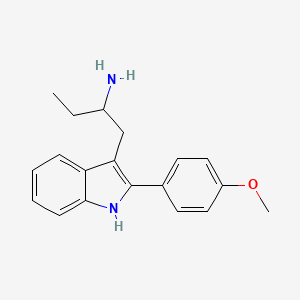
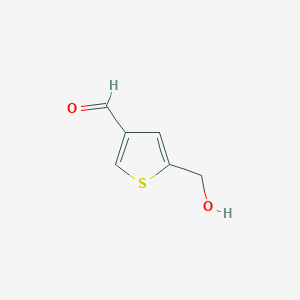
![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947613.png)

![2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]-](/img/structure/B13947629.png)
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13947637.png)
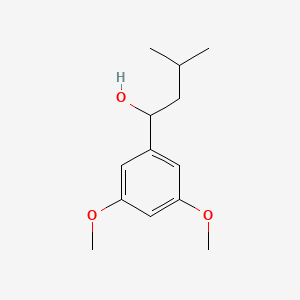
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)
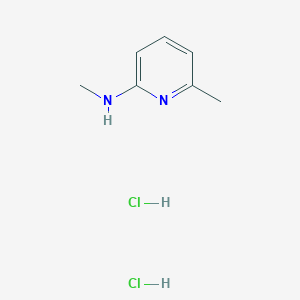
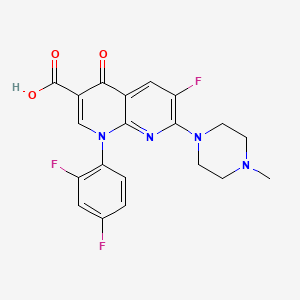
![7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B13947681.png)
